molecular formula C13H10N4S B1448971 4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine CAS No. 2088942-53-2

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine

Cat. No. B1448971
M. Wt: 254.31 g/mol
InChI Key: NLJSUWYYLFKTNE-UHFFFAOYSA-N
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Description

The compound “4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine” is a heterocyclic compound with a pyrimidine ring. It has a molecular formula of C13H10N4S .


Synthesis Analysis

The synthesis of this compound involves several steps. The starting compound is (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one 3, which is prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde. This compound then reacts with thiourea to obtain a pyrimidinthiol derivative 4. Compound 4 is allowed to react with hydrazine hydrate to afford 2-hydrazinylpyrimidine derivative 5 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, reaction with thiourea, and reaction with hydrazine hydrate .

Scientific Research Applications

Antimicrobial Applications

A study by Patel et al. (2017) explored the synthesis of derivatives from "4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine" and evaluated their antibacterial and antifungal activities. The compounds exhibited antimicrobial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus Clavatus, highlighting their potential as novel antimicrobial agents (Patel & Patel, 2017).

Anticancer and Anti-inflammatory Applications

Another research focus is on the anti-inflammatory and anticancer properties of these derivatives. Shehab et al. (2018) synthesized novel pyrimidine-2-thiol derivatives showing potent anti-inflammatory and antioxidant activities. These compounds were effective both in vitro and in vivo, which suggests their utility in developing new therapeutic agents for inflammation and oxidative stress-related diseases (Shehab, Abdellattif, & Mouneir, 2018).

Histone Deacetylase Inhibition

Zhou et al. (2008) discovered a derivative, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), as a potent histone deacetylase inhibitor. This compound selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as the major incentive behind the preparation of these compounds was the immense biological activities associated to these heterocyclic derivatives .

properties

IUPAC Name

4-(6-thiophen-2-ylpyridin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c14-13-15-6-5-10(17-13)9-3-4-11(16-8-9)12-2-1-7-18-12/h1-8H,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJSUWYYLFKTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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